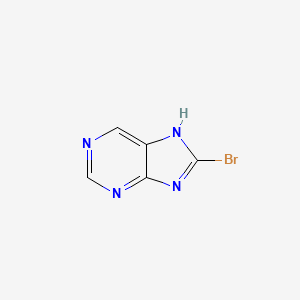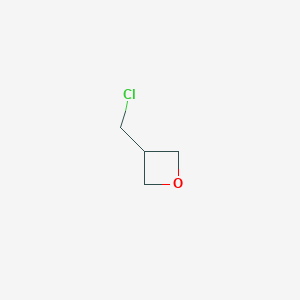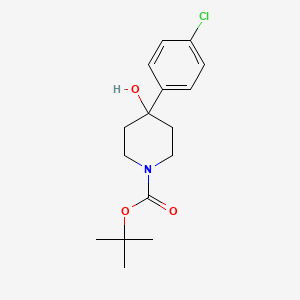
2-甲基丁烷-2-醇锂
描述
Lithium 2-methylbutan-2-olate, also known as LiOC4H9, is a chemical compound that is commonly used in scientific research. It is a lithium salt of 2-methylbutan-2-ol, which is a colorless liquid with a fruity odor. This compound is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
科学研究应用
储能
2-甲基丁烷-2-醇锂:在高性能锂离子电池的开发中起着至关重要的作用。 它在改进电解质配方方面的作用增强了电池的能量密度和稳定性,使其适用于电网规模储能和电动汽车 .
医药
在医药领域,该化合物促进了锂基药物的研发。 它被用于合成用于治疗双相情感障碍和重度抑郁症等疾病的精神药物,这是由于它的稳定特性 . 此外,它是用于制造医疗设备(如心脏起搏器和药物泵)锂电池的组成部分 .
农业
2-甲基丁烷-2-醇锂在农业纳米技术中发挥作用,它被用来提高种子发芽率和植物生长。 它还有助于开发用于精准农业和智能农业应用的纳米传感器和纳米载体 .
材料科学
该化合物在材料科学中很重要,特别是在创建用于水性电池的先进材料方面。 它是旨在用更安全的替代品替换电池中有机介质的研究的一部分,因此有助于开发具有电网规模应用潜力的下一代电池 .
环境科学
在环境科学中,2-甲基丁烷-2-醇锂正在探索其在固态锂金属电池 (SSLMBs) 中的潜力。 这些电池被认为更安全、更环保,并且能够抑制枝晶生长并防止短路,这对可持续能源存储解决方案至关重要 .
化学合成
该化合物用于化学合成过程,特别是在多步合成中,它可以是关键中间体或试剂。 其特性被用于合成复杂的有机化合物,有助于开发新药和工业化学品 .
电子
在电子行业,2-甲基丁烷-2-醇锂用于制造用于薄膜沉积的有机金属化合物。 这些薄膜在LED和各种电子设备的生产中必不可少,展示了该化合物在高科技制造中的多功能性 .
纳米技术
最后,在纳米技术领域,这种锂化合物在合成纳米材料(如碳纳米管 (CNTs))中起着关键作用。 这些材料正在彻底改变储能,显着提高了锂离子电池的性能,标志着电池技术的重大进步 .
安全和危害
未来方向
作用机制
Target of Action
Lithium 2-methylbutan-2-olate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . This includes enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of glycogen synthase kinase 3, which in turn modulates the signaling pathways involved in cell growth and survival . It also inhibits inositol phosphatases, thereby affecting the phosphoinositide signaling pathway .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For example, the inhibition of glycogen synthase kinase 3 can lead to the activation of the Wnt signaling pathway, which is involved in cell growth and differentiation . The inhibition of inositol phosphatases affects the phosphoinositide signaling pathway, which plays a role in various cellular functions, including cell growth, survival, and differentiation .
Pharmacokinetics
The pharmacokinetics of lithium compounds is generally characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . .
Result of Action
The molecular and cellular effects of Lithium 2-methylbutan-2-olate’s action are likely to be similar to those of other lithium compounds. These effects include modulation of neurotransmitter release, enhancement of neuroplasticity, and promotion of neuroprotection . .
Action Environment
The action, efficacy, and stability of Lithium 2-methylbutan-2-olate are likely to be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s solubility and stability. Additionally, factors such as temperature and humidity can influence the compound’s stability and degradation .
属性
IUPAC Name |
lithium;2-methylbutan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJILZPDAMLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635591 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53535-81-2 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 2-methyl-, lithium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium tert-amoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



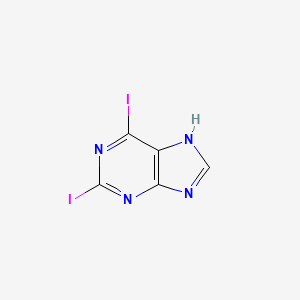
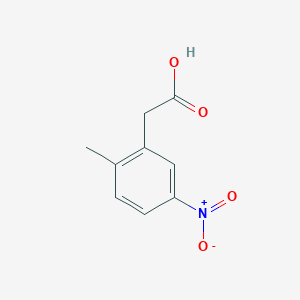
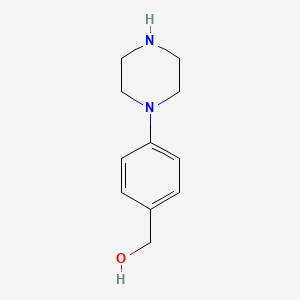
![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)
![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)
![2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid](/img/structure/B1603827.png)

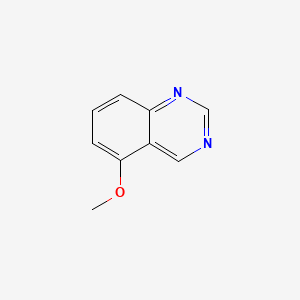
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

